

Application Notes and Protocols for Org 25935 in Cell Culture Experiments

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Compound of Interest

Compound Name:	Org 25935
CAS No.:	1147011-84-4
Cat. No.:	B1248844

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH 900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By blocking the reuptake of glycine into presynaptic nerve terminals and glial cells, **Org 25935** effectively increases the concentration of glycine in the synaptic cleft. This elevation of extracellular glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[3][4][5] This mechanism of action has led to the investigation of **Org 25935** for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction, such as schizophrenia, as well as for its analgesic and anticonvulsant properties.[1]

These application notes provide detailed protocols for the preparation of **Org 25935** solutions for use in cell culture experiments, guidelines for determining appropriate working concentrations, and a summary of its mechanism of action.

Data Presentation

Quantitative data on the effects of **Org 25935** in cell-based assays such as cytotoxicity or proliferation assays are not readily available in the public scientific literature. The majority of published studies focus on in vivo animal models and clinical trials. However, the following table summarizes the known inhibitory concentration against its molecular target and concentrations used in preclinical research, which can serve as a reference for designing in vitro experiments.

Parameter	Value	Species/System	Reference
IC50 (GlyT-1)	100 nM	Not Specified	--INVALID-LINK--
In Vivo Microdialysis Concentration	100 µM (perfusion)	Rat (Nucleus Accumbens)	--INVALID-LINK--

Note: The IC50 value refers to the concentration of **Org 25935** required to inhibit 50% of the GlyT-1 transporter activity. This is not a cell viability or proliferation IC50. The in vivo concentration is provided for context but will likely be significantly higher than effective concentrations in cell culture due to the direct application in an in vitro system. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Preparation of Org 25935 Stock Solution

Materials:

- **Org 25935** powder
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Protocol:

- **Safety Precautions:** Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling **Org 25935** and DMSO.
- **Weighing:** In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of **Org 25935** powder.
- **Dissolution:** Dissolve the weighed **Org 25935** powder in sterile DMSO to achieve a high-concentration stock solution, for example, 10 mM. Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution should be stable for at least 6 months.

Preparation of Working Solutions for Cell Treatment

Materials:

- **Org 25935** stock solution (e.g., 10 mM in DMSO)
- Sterile cell culture medium appropriate for the cell line being used
- Sterile conical tubes or microcentrifuge tubes

Protocol:

- **Thawing:** Thaw a single aliquot of the **Org 25935** stock solution at room temperature.
- **Dilution:** Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration. A suggested starting range for a dose-response experiment could be from 1 nM to 10 µM.
- **Final DMSO Concentration:** Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (cell culture medium with the same final

concentration of DMSO as the highest concentration of **Org 25935** used) must be included in all experiments.

- Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of **Org 25935** or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Cell Viability/Cytotoxicity Assay (Example using MTT)

This protocol provides a general framework for assessing the effect of **Org 25935** on cell viability. The optimal cell seeding density and incubation times should be determined empirically for each cell line.

Materials:

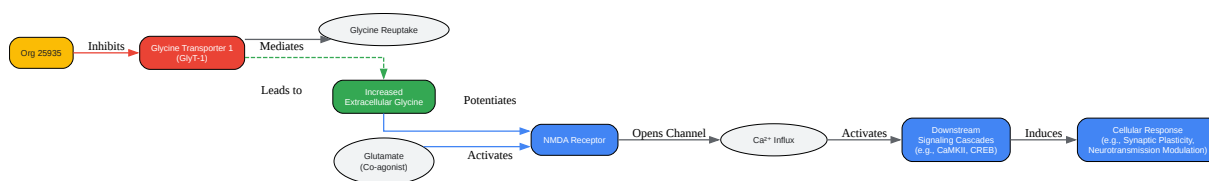
- Cells of interest
- 96-well cell culture plates
- **Org 25935** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
- Treatment: Remove the culture medium and add 100 µL of the prepared **Org 25935** working solutions (including a vehicle control and a no-treatment control) to the respective wells.

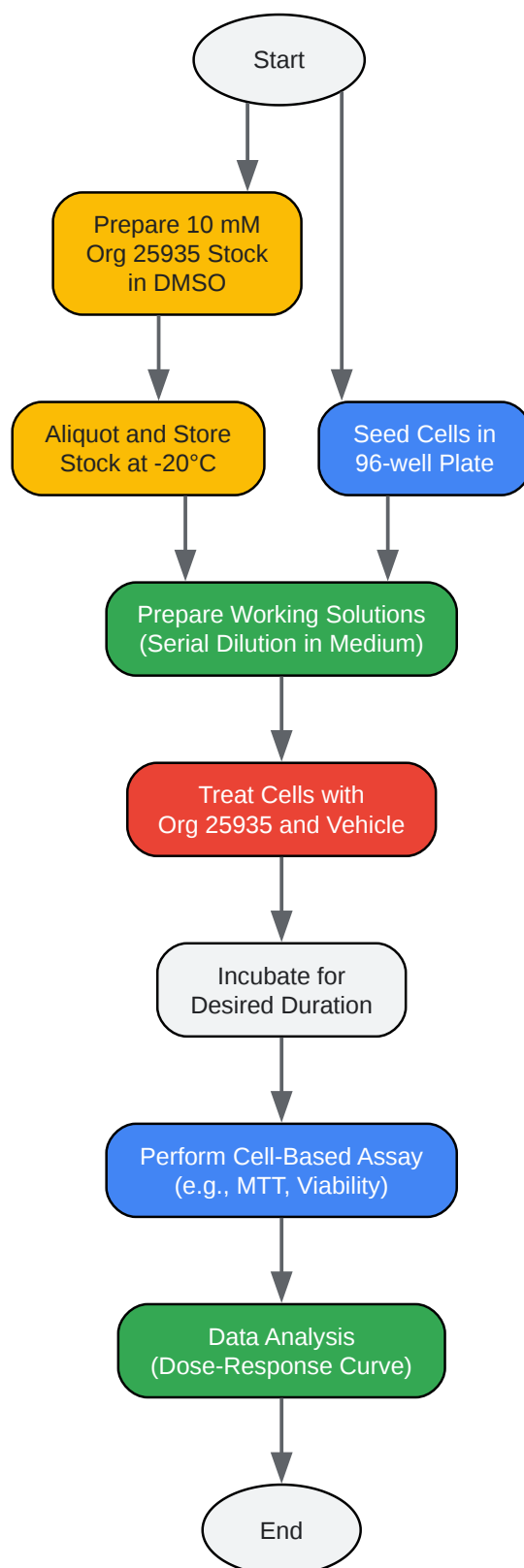
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value, if applicable.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **Org 25935**.



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Caption: Workflow for cell culture experiments with **Org 25935**.

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